molecular formula C10H19Cl2N3O2S B2890252 3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride CAS No. 2320144-06-5

3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride

Cat. No. B2890252
CAS RN: 2320144-06-5
M. Wt: 316.24
InChI Key: YCFJZVSPMXGNBW-UHFFFAOYSA-N
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Description

3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O2S and its molecular weight is 316.24. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Agents

Pyrazole derivatives, synthesized from related compounds, have shown significant in vitro antimicrobial and anticancer activity. Some synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Precursors to Heterocyclic o-Quinodimethanes

Compounds related to the query chemical have been used as precursors to generate heterocyclic o-quinodimethanes through ring closure reactions. These reactions are significant for synthesizing structurally diverse libraries of compounds with potential pharmacological applications (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).

Synthesis of Schiff Base Ligands

New Schiff base ligands synthesized from pyrazole derivatives have been characterized and studied for their tautomeric equilibria and crystal structure analyses, contributing to the understanding of their structural properties and potential in catalysis and other applications (Hayvalı, Unver, & Svoboda, 2010).

Neuroprotective Agents

Research into compounds structurally related to the query has led to the development of new neuroprotective agents for ischemia-reperfusion damage, with studies focusing on their metabolism in rats to understand their biotransformation and potential therapeutic applications (Kim et al., 2002).

Mechanism of Action

Target of Action

The compound, also known as “3-(((1,3-dimethyl-1H-pyrazol-4-yl)methyl)amino)tetrahydrothiophene 1,1-dioxide dihydrochloride”, is a complex molecule with potential biological activitySimilar compounds containing the imidazole moiety have been reported to interact with various targets . For instance, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

The compound contains a pyrazole moiety, which is known to exhibit tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Biochemical Pathways

Compounds containing the imidazole moiety are known to interact with various biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

The compound contains an imidazole moiety, which is known to be highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.

Result of Action

Similar compounds have been reported to exhibit a range of biological activities .

Action Environment

The compound’s structure, particularly the presence of the imidazole and pyrazole moieties, may influence its stability and reactivity .

properties

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,1-dioxothiolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S.2ClH/c1-8-9(6-13(2)12-8)5-11-10-3-4-16(14,15)7-10;;/h6,10-11H,3-5,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFJZVSPMXGNBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1CNC2CCS(=O)(=O)C2)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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